N-(4-Isobutyrylphenyl)-3-nitrobenzamide
Description
N-(4-Isobutyrylphenyl)-3-nitrobenzamide is a nitrobenzamide derivative characterized by a 3-nitro-substituted benzamide core and a 4-isobutyrylphenyl group. The isobutyryl moiety (a branched alkyl chain) confers distinct steric and electronic properties, influencing solubility, stability, and biological interactions.
Properties
CAS No. |
618069-82-2 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[4-(2-methylpropanoyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H16N2O4/c1-11(2)16(20)12-6-8-14(9-7-12)18-17(21)13-4-3-5-15(10-13)19(22)23/h3-11H,1-2H3,(H,18,21) |
InChI Key |
CNWARFRYQBDAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutyrylphenyl)-3-nitrobenzamide typically involves the reaction of 4-isobutyrylbenzoic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for N-(4-Isobutyrylphenyl)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isobutyrylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as the solvent.
Major Products Formed
Reduction: N-(4-Isobutyrylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Isobutyrylbenzoic acid and 3-nitroaniline.
Scientific Research Applications
N-(4-Isobutyrylphenyl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Isobutyrylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isobutyryl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Structural Modifications and Functional Group Effects
N-(4-((4,4-Dimethylpiperidin-1-yl)sulfonyl)phenyl)-3-nitrobenzamide (Compound 25)
- Key Features : Incorporates a sulfonyl group and a 4,4-dimethylpiperidine ring.
- The piperidine ring may confer basicity, influencing pharmacokinetics .
N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide Hydrochloride (Compound 35)
- Key Features: Contains dual chloro substituents and an aminoethyl group.
- Impact: Chlorine atoms increase lipophilicity and electron-withdrawing effects, possibly enhancing membrane permeability. The aminoethyl group, as a hydrochloride salt, improves solubility but may alter target binding compared to the hydrophobic isobutyryl group .
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-nitrobenzamide (Compound 5f)
- Key Features : Features a tert-butyl group and a pyrazole ring.
- This compound demonstrated antimicrobial and antitubercular activity, suggesting nitrobenzamides’ versatility in therapeutic applications .
N-(4-Bromophenyl)-3-nitrobenzamide (Compound 28a)
- Key Features : Substituted with a bromine atom at the para position.
- Impact : Bromine’s electronegativity and size may alter electronic distribution and steric hindrance. NMR data (δ 10.68 ppm for amide NH) and mass spec (m/z 319.4 [M−H]⁻) confirm structural integrity .
Electronic and Steric Comparisons
- Substituent Effects: Isobutyryl vs. Sulfonyl (Compound 25): Isobutyryl’s hydrophobicity may favor lipid membrane penetration, whereas sulfonyl groups enhance solubility. Chloro/Bromo vs.
Physicochemical Properties
*Calculated based on formula C₁₇H₁₆N₂O₄.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
